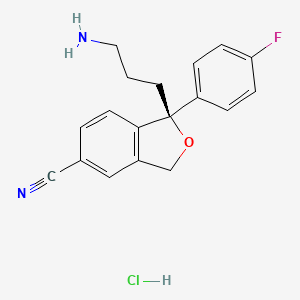
(S)-Didemethyl Citalopram Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Didemethyl Citalopram Hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is specifically the S-enantiomer of didemethyl citalopram, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is often more pharmacologically active than its counterpart, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Didemethyl Citalopram Hydrochloride typically involves multiple steps, starting from the parent compound, citalopram. One common method involves the demethylation of citalopram to produce didemethyl citalopram, followed by the separation of the S-enantiomer using chiral chromatography or other enantioselective techniques .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral separation techniques to isolate the desired enantiomer. This process may involve the use of chiral catalysts or resolving agents to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(S)-Didemethyl Citalopram Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(S)-Didemethyl Citalopram Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Didemethyl Citalopram Hydrochloride is similar to that of citalopram. It primarily inhibits the reuptake of serotonin in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This inhibition is achieved through the blockade of the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reabsorption of serotonin into presynaptic neurons .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The parent compound, which is a racemic mixture of both R- and S-enantiomers.
Escitalopram: The S-enantiomer of citalopram, which is more selective and potent in inhibiting serotonin reuptake
Paroxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
(S)-Didemethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which may offer distinct pharmacological advantages over the racemic mixture or other SSRIs. Its selective inhibition of serotonin reuptake with minimal effects on other neurotransmitters makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18ClFN2O |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m0./s1 |
InChI Key |
ZPPDJHFUISDGTP-FERBBOLQSA-N |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


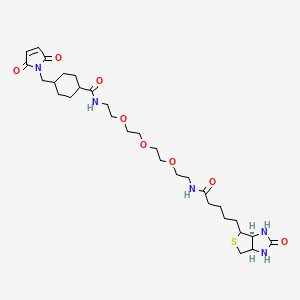
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
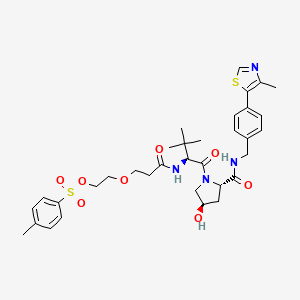
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
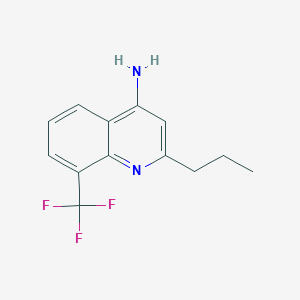
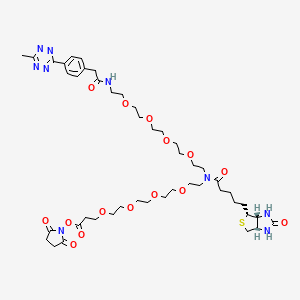
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
